2-Acetyl-3-methylthiophene

Description

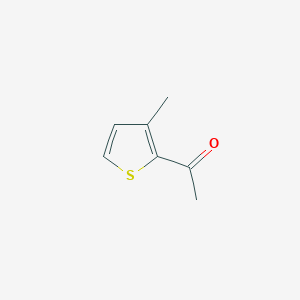

Structure

3D Structure

Propriétés

IUPAC Name |

1-(3-methylthiophen-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8OS/c1-5-3-4-9-7(5)6(2)8/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBJDKNXEWQSGEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90159930 | |

| Record name | 1-(3-Methyl-2-thienyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90159930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

216.00 °C. @ 760.00 mm Hg | |

| Record name | 2-Acetyl-3-methylthiophene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041502 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

13679-72-6 | |

| Record name | 2-Acetyl-3-methylthiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13679-72-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methyl-2-acetylthiophene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013679726 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 13679-72-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170616 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(3-Methyl-2-thienyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90159930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3-methyl-2-thienyl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.785 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-METHYL-2-ACETYLTHIOPHENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2KD6HNJ9VW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Acetyl-3-methylthiophene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041502 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Acetyl-3-methylthiophene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical and physical properties of 2-Acetyl-3-methylthiophene. The information is curated to support research and development activities, offering detailed data, experimental methodologies, and visualizations of key chemical processes.

Core Chemical Properties and Data

This compound is an aromatic ketone and a derivative of thiophene.[1] It is a useful chemical compound with a variety of research applications.[2] The following tables summarize its key physical, chemical, and safety properties.

Table 1: Physical and Chemical Properties

| Property | Value | Source(s) |

| CAS Number | 13679-72-6 | [2][3] |

| Molecular Formula | C₇H₈OS | [3] |

| Molecular Weight | 140.20 g/mol | |

| Appearance | Colorless to pale yellow clear liquid (est.) | [4] |

| Boiling Point | 98-99 °C at 14 mmHg | [1] |

| Density | 1.124 g/mL at 25 °C | [1] |

| Refractive Index (n20/D) | 1.562 | [1] |

| Flash Point | 93 °C (199.4 °F) - closed cup | |

| Water Solubility | Predicted: 1510 mg/L @ 25 °C (est.) | [4] |

| logP (Octanol/Water Partition Coefficient) | Predicted: 2.259 | [5] |

Table 2: Identifiers and Descriptors

| Identifier Type | Identifier | Source(s) |

| IUPAC Name | 1-(3-methylthiophen-2-yl)ethan-1-one | [3][4] |

| InChI | 1S/C7H8OS/c1-5-3-4-9-7(5)6(2)8/h3-4H,1-2H3 | |

| InChIKey | YBJDKNXEWQSGEL-UHFFFAOYSA-N | |

| SMILES | CC(=O)c1sccc1C | |

| EC Number | 237-179-1 | [2] |

| PubChem Substance ID | 24855009 |

Experimental Protocols

Synthesis of this compound via Friedel-Crafts Acylation

The most probable synthetic route for this compound is the Friedel-Crafts acylation of 3-methylthiophene. This electrophilic aromatic substitution involves the reaction of 3-methylthiophene with an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst.

Disclaimer: The following protocol is a representative example based on established procedures for the Friedel-Crafts acylation of thiophene and its derivatives.[6][7][8][9][10] Researchers should adapt and optimize the conditions for their specific laboratory setup and scale.

Materials:

-

3-Methylthiophene

-

Acetyl chloride (or acetic anhydride)

-

Anhydrous aluminum chloride (AlCl₃) or stannic chloride (SnCl₄)

-

Anhydrous solvent (e.g., dichloromethane, carbon disulfide)

-

Hydrochloric acid (HCl), dilute solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ice

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube (e.g., containing calcium chloride), suspend anhydrous aluminum chloride in the anhydrous solvent. Cool the mixture in an ice bath to 0-5 °C.

-

Formation of Acylium Ion: Slowly add acetyl chloride to the stirred suspension. An exothermic reaction will occur, leading to the formation of the acylium ion electrophile.

-

Acylation Reaction: To the cooled mixture, add a solution of 3-methylthiophene in the anhydrous solvent dropwise from the addition funnel, maintaining the temperature between 0-5 °C.

-

Reaction Completion: After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time (e.g., 1-2 hours) to ensure the reaction goes to completion. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Carefully pour the reaction mixture into a beaker containing crushed ice and dilute hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Washing: Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation to yield this compound.

Caption: Workflow for the synthesis of this compound.

Spectroscopic Data and Analysis

Detailed spectroscopic data is crucial for the identification and characterization of this compound.

Table 3: Spectroscopic Data

| Technique | Data | Source(s) |

| Mass Spectrometry (MS) | Electron Ionization (EI) mass spectrum available. | [3] |

| ¹H NMR | No specific data found for this compound. Expected signals for thiophene ring protons, acetyl protons, and methyl protons. | [11][12][13] |

| ¹³C NMR | No specific data found for this compound. Expected signals for carbonyl carbon, thiophene ring carbons, acetyl carbon, and methyl carbon. | [14] |

| Infrared (IR) Spectroscopy | No specific data found for this compound. Expected characteristic absorptions for C=O stretching, C-H stretching (aromatic and aliphatic), and thiophene ring vibrations. | [11][12][15] |

Expected Spectroscopic Features

-

¹H NMR: The spectrum is expected to show two doublets in the aromatic region corresponding to the two protons on the thiophene ring. A singlet with an integration of three protons would correspond to the acetyl group's methyl protons, and another singlet with an integration of three protons would correspond to the methyl group attached to the thiophene ring.

-

¹³C NMR: The spectrum should display a signal for the carbonyl carbon in the downfield region (typically >190 ppm). Several signals would be present for the four carbons of the thiophene ring, and two signals in the aliphatic region for the acetyl methyl carbon and the ring-substituted methyl carbon.

-

IR Spectroscopy: A strong absorption band is expected around 1660-1700 cm⁻¹ corresponding to the C=O stretching of the ketone. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while aliphatic C-H stretching vibrations will appear just below 3000 cm⁻¹. Vibrations associated with the thiophene ring are also expected in the fingerprint region.

-

Mass Spectrometry: The mass spectrum of this compound is available from the NIST WebBook.[3] The molecular ion peak (M⁺) would be observed at m/z = 140. Key fragmentation patterns would likely involve the loss of a methyl group (M-15) to give a fragment at m/z = 125, and the loss of an acetyl group (M-43) to give a fragment at m/z = 97.

Biological and Pharmacological Context

While no specific signaling pathways involving this compound have been detailed in the literature, thiophene derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[16][17] The metabolism of thiophene-containing drugs can sometimes lead to the formation of reactive metabolites.[18] Therefore, the biological evaluation of novel thiophene derivatives is a critical step in drug discovery and development.

The following diagram illustrates a generalized workflow for the biological evaluation of a thiophene derivative like this compound.

Caption: A general workflow for the biological evaluation of thiophene compounds.

References

- 1. This compound | 13679-72-6 [chemicalbook.com]

- 2. This compound - High purity | EN [georganics.sk]

- 3. This compound [webbook.nist.gov]

- 4. 2-acetyl-3-methyl thiophene, 13679-72-6 [thegoodscentscompany.com]

- 5. This compound (CAS 13679-72-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. websites.umich.edu [websites.umich.edu]

- 7. Friedel–Crafts Acylation [sigmaaldrich.com]

- 8. Friedel-Crafts Acylation [organic-chemistry.org]

- 9. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]

- 10. Khan Academy [khanacademy.org]

- 11. academic.oup.com [academic.oup.com]

- 12. academic.oup.com [academic.oup.com]

- 13. The substituent effects in thiophene compounds. I. 1H NMR and IR studies in methyl (substituted 2-thiophenecarboxylate)s. | Semantic Scholar [semanticscholar.org]

- 14. mdpi.com [mdpi.com]

- 15. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

- 16. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 2-Acetyl-3-methylthiophene (CAS: 13679-72-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Acetyl-3-methylthiophene, with the Chemical Abstracts Service (CAS) registry number 13679-72-6, is an aromatic ketone and a substituted thiophene derivative. Thiophene-containing compounds are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and electronic properties.[1] This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, analysis, and known applications of this compound, intended to serve as a valuable resource for professionals in research and development. This molecule is a key intermediate in the synthesis of more complex chemical structures, including chalcone derivatives which have been investigated for their pharmacological potential.

Chemical and Physical Properties

This compound is typically a colorless to pale yellow liquid under standard conditions.[2] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₈OS | |

| Molecular Weight | 140.20 g/mol | |

| CAS Number | 13679-72-6 | |

| Appearance | Colorless to pale yellow clear liquid | [2] |

| Density | 1.124 g/mL at 25 °C | |

| Boiling Point | 98-99 °C at 14 mmHg | |

| Refractive Index (n20/D) | 1.562 | |

| Flash Point | 93 °C (199.4 °F) - closed cup | |

| Solubility | Soluble in alcohol; sparingly soluble in water. | [2] |

| InChI Key | YBJDKNXEWQSGEL-UHFFFAOYSA-N | |

| SMILES | CC(=O)c1sccc1C |

Synthesis of this compound

The primary method for the synthesis of this compound is the Friedel-Crafts acylation of 3-methylthiophene. This electrophilic aromatic substitution reaction introduces an acetyl group onto the thiophene ring, preferentially at the 2-position due to the directing effect of the sulfur atom. The following protocol is a representative procedure adapted from established methods for the acylation of thiophenes.

Experimental Protocol: Friedel-Crafts Acylation of 3-Methylthiophene

Materials:

-

3-Methylthiophene

-

Acetic anhydride

-

85% Phosphoric acid

-

Sodium bicarbonate (5% aqueous solution)

-

Anhydrous magnesium sulfate

-

Dichloromethane (or other suitable organic solvent)

-

Standard laboratory glassware for organic synthesis (round-bottom flask, reflux condenser, separatory funnel, etc.)

-

Heating mantle and magnetic stirrer

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3-methylthiophene (1.0 equivalent) and acetic anhydride (1.2 equivalents).

-

While stirring, cautiously add 85% phosphoric acid (approximately 0.3 equivalents) to the mixture.

-

Heat the reaction mixture to a gentle reflux (approximately 80-90 °C) and maintain this temperature for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Dilute the reaction mixture with dichloromethane and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water, 5% aqueous sodium bicarbonate solution (to neutralize the acid), and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the solvent.

-

The crude product can be purified by vacuum distillation to yield pure this compound.

Diagram 1: Synthesis Workflow for this compound

Caption: A general workflow for the synthesis and purification of this compound.

Analytical Methods

The identity and purity of this compound can be confirmed using standard analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile compounds. A general protocol for the analysis of this compound is outlined below.

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (e.g., Agilent GC-MS system).

-

Capillary column suitable for the analysis of polar compounds (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

Experimental Conditions:

Table 2: Representative GC-MS Experimental Parameters

| Parameter | Value |

| Injector Temperature | 250 °C |

| Injection Mode | Split (e.g., 50:1) |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min |

| Oven Program | Initial temp: 60 °C (hold 2 min), ramp to 250 °C at 10 °C/min, hold for 5 min |

| MS Transfer Line Temp | 280 °C |

| Ion Source Temp | 230 °C |

| Ionization Mode | Electron Impact (EI) at 70 eV |

| Mass Range | 40-400 amu |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural elucidation of organic molecules. The expected chemical shifts for this compound in ¹H and ¹³C NMR spectra are based on the analysis of similar thiophene derivatives.

Instrumentation:

-

NMR spectrometer (e.g., Bruker 400 MHz).

-

NMR tubes.

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃).

Experimental Conditions:

-

Sample Preparation: Dissolve a small amount of the sample (5-10 mg) in approximately 0.6 mL of CDCl₃.

-

Acquisition: Record ¹H and ¹³C NMR spectra at room temperature.

Diagram 2: Analytical Workflow for this compound

Caption: A general workflow for the analytical characterization of this compound.

Applications and Biological Relevance

This compound serves as a valuable building block in organic synthesis. One of its notable applications is in the preparation of chalcones, which are precursors to flavonoids and isoflavonoids and are known to exhibit a wide range of biological activities. The general reaction involves the Claisen-Schmidt condensation of this compound with an appropriate aldehyde.

While specific signaling pathways for this compound have not been extensively documented, the broader class of thiophene derivatives has been shown to possess antimicrobial, anti-inflammatory, and other pharmacological properties.[1] Further research into the biological activities of derivatives of this compound may uncover specific mechanisms of action and potential therapeutic applications.

Safety Information

Appropriate safety precautions should be taken when handling this compound. It is a combustible liquid and should be handled in a well-ventilated area, away from ignition sources. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a versatile chemical intermediate with established applications in synthetic chemistry. This technical guide has provided a summary of its properties, a detailed protocol for its synthesis via Friedel-Crafts acylation, and representative methods for its analysis. While its specific biological mechanisms are an area for future research, its role as a precursor to potentially bioactive molecules like chalcones underscores its importance for the scientific community. The provided experimental workflows and data tables offer a practical resource for researchers and professionals working with this compound.

References

An In-depth Technical Guide to the Molecular Structure of 2-Acetyl-3-methylthiophene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 2-Acetyl-3-methylthiophene. While this compound is a known chemical entity, detailed experimental spectroscopic and biological data are not extensively available in the public domain. This document compiles the available information from chemical databases and literature, and where specific data is unavailable, it provides information on closely related compounds to offer a predictive context for its chemical and biological behavior. This guide is intended to serve as a foundational resource for researchers and professionals in drug development and chemical synthesis.

Molecular Structure and Identification

This compound is a substituted thiophene with an acetyl group at the 2-position and a methyl group at the 3-position of the thiophene ring.

| Identifier | Value |

| Chemical Formula | C₇H₈OS |

| Molecular Weight | 140.20 g/mol [1] |

| CAS Number | 13679-72-6[1] |

| InChI | InChI=1S/C7H8OS/c1-5-3-4-9-7(5)6(2)8/h3-4H,1-2H3[2] |

| InChIKey | YBJDKNXEWQSGEL-UHFFFAOYSA-N[2] |

| SMILES | CC1=C(C(=O)C)SC=C1 |

| IUPAC Name | 1-(3-methylthiophen-2-yl)ethan-1-one |

Physicochemical Properties

The following table summarizes the known physical and chemical properties of this compound.

| Property | Value | Reference |

| Boiling Point | 98-99 °C at 14 mmHg | Sigma-Aldrich |

| Density | 1.124 g/mL at 25 °C | Sigma-Aldrich |

| Refractive Index | n20/D 1.562 | Sigma-Aldrich |

Spectroscopic Data

Mass Spectrometry

The electron ionization mass spectrum of this compound is available from the NIST WebBook[2][3]. A detailed fragmentation analysis is not provided, but the spectrum can be accessed for interpretation. The fragmentation of ketones often involves alpha-cleavage, which is the breaking of the bond between the carbonyl carbon and the adjacent carbon. For this compound, this could result in the loss of a methyl radical (CH₃•) or the thiophene ring radical.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Specific experimental ¹H and ¹³C NMR data for this compound were not found in the searched literature. For context, the following are predicted chemical shifts based on general principles for similar thiophene derivatives. These are not experimental values.

Predicted ¹H NMR (CDCl₃):

-

δ (ppm) ~2.4-2.6: Singlet, 3H (acetyl protons)

-

δ (ppm) ~2.2-2.4: Singlet, 3H (methyl protons on thiophene ring)

-

δ (ppm) ~6.9-7.1: Doublet, 1H (thiophene ring proton)

-

δ (ppm) ~7.4-7.6: Doublet, 1H (thiophene ring proton)

Predicted ¹³C NMR (CDCl₃):

-

δ (ppm) ~190-195: Carbonyl carbon

-

δ (ppm) ~140-145: Quaternary thiophene carbon attached to the acetyl group

-

δ (ppm) ~135-140: Quaternary thiophene carbon attached to the methyl group

-

δ (ppm) ~125-135: Thiophene ring CH carbons

-

δ (ppm) ~25-30: Acetyl methyl carbon

-

δ (ppm) ~15-20: Thiophene methyl carbon

Infrared (IR) Spectroscopy

A gas-phase IR spectrum is available from the NIST WebBook, however, a detailed peak list with assignments is not provided[2][3]. Based on the functional groups present, the following characteristic absorption bands are expected:

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration |

| C=O (ketone) | 1660-1700 | Stretch |

| C-H (aromatic) | 3000-3100 | Stretch |

| C-H (aliphatic) | 2850-3000 | Stretch |

| C=C (aromatic) | 1400-1600 | Stretch |

| C-S (thiophene) | 600-800 | Stretch |

Experimental Protocols

Synthesis of this compound

A specific, detailed experimental protocol for the synthesis of this compound was not found in the searched literature. However, a general method for the acetylation of 3-methylthiophene using acetic anhydride in the presence of phosphoric acid has been described[4]. The likely synthetic route is the Friedel-Crafts acylation of 3-methylthiophene with an acetylating agent such as acetyl chloride or acetic anhydride.

General Protocol for Friedel-Crafts Acylation of 3-Methylthiophene:

-

Materials: 3-methylthiophene, acetyl chloride (or acetic anhydride), a Lewis acid catalyst (e.g., aluminum chloride, stannic chloride, or phosphoric acid), and an appropriate solvent (e.g., dichloromethane, nitrobenzene).

-

Procedure:

-

The Lewis acid catalyst is suspended in a cooled, dry solvent in a reaction flask equipped with a stirrer, dropping funnel, and a reflux condenser under an inert atmosphere.

-

Acetyl chloride (or acetic anhydride) is added dropwise to the stirred suspension while maintaining a low temperature.

-

3-Methylthiophene, dissolved in the solvent, is then added dropwise to the reaction mixture.

-

After the addition is complete, the reaction mixture is stirred at a specified temperature for a set period to allow the reaction to go to completion.

-

The reaction is quenched by carefully pouring the mixture into ice-cold water or a dilute acid solution.

-

The organic layer is separated, and the aqueous layer is extracted with a suitable solvent.

-

The combined organic layers are washed with a neutralizing agent (e.g., sodium bicarbonate solution) and then with brine.

-

The organic layer is dried over an anhydrous drying agent (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by vacuum distillation or column chromatography to yield this compound.

-

Caption: General workflow for the synthesis of this compound.

Potential Biological Activity and Drug Development Relevance

Specific biological activity data for this compound is not available in the reviewed literature. However, the thiophene scaffold is a well-known privileged structure in medicinal chemistry, and numerous thiophene derivatives have been reported to exhibit a wide range of biological activities.

| Activity | Closely Related Thiophene Derivatives | General Findings |

| Antimicrobial | Various substituted 2-acetylthiophenes and other thiophene derivatives. | Thiophene derivatives have shown activity against a range of bacteria and fungi. The nature and position of substituents on the thiophene ring significantly influence the antimicrobial potency. |

| Anti-inflammatory | Chalcones derived from 2-acetylthiophene. | Some chalcones of 2-acetylthiophene have demonstrated significant anti-inflammatory activity in animal models, comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs). |

| Anticancer | Chalcones and other derivatives of 2-acetylthiophene. | Certain derivatives have exhibited cytotoxic effects against various cancer cell lines, often by inducing apoptosis. |

The presence of the acetyl and methyl groups on the thiophene ring in this compound provides a template for further chemical modification to explore its potential as a therapeutic agent.

Caption: Hypothetical anti-inflammatory signaling pathway modulation.

Conclusion

This compound is a readily identifiable chemical compound with established physical properties. While a detailed experimental characterization and biological evaluation are not extensively documented in publicly available literature, its structural similarity to other biologically active thiophene derivatives suggests its potential as a scaffold in drug discovery and development. Further research is warranted to fully elucidate its spectroscopic properties, reactivity, and pharmacological profile. This guide serves as a starting point for such investigations, providing the available data and highlighting the areas where further research is needed.

References

An In-depth Technical Guide to the Physical Properties of 2-Acetyl-3-methylthiophene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 2-Acetyl-3-methylthiophene (CAS No: 13679-72-6). The information contained herein is intended to support research and development activities by offering a consolidated resource of key physical data and standardized experimental protocols for its determination.

Core Physical Properties

This compound is a heterocyclic ketone that presents as a colorless to pale yellow clear liquid at ambient temperature. A summary of its key physical properties is presented below for quick reference.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₈OS | [1][2][3] |

| Molecular Weight | 140.20 g/mol | [2] |

| Appearance | Colorless to pale yellow clear liquid | [2] |

| Density | 1.124 g/mL at 25 °C | [2] |

| Boiling Point | 98-99 °C at 14 mmHg | [1][2] |

| Melting Point | Not explicitly available, liquid at room temperature | |

| Refractive Index | n20/D 1.562 | [1][2] |

| Solubility | Soluble in alcohol. Estimated water solubility: 1510 mg/L at 25 °C. | [2] |

Experimental Protocols

The following section details the methodologies for the experimental determination of the key physical properties of this compound.

Determination of Melting Point

As this compound is a liquid at room temperature, its melting point is below 25 °C. To determine the precise melting point, a cryostatic apparatus is required.

Apparatus:

-

Melting point apparatus with a cooling stage (cryostat)

-

Capillary tubes

-

Low-temperature thermometer

Procedure:

-

Introduce a small amount of this compound into a capillary tube.

-

Place the capillary tube in the cooling block of the melting point apparatus.

-

Cool the sample at a steady rate until it solidifies.

-

Once completely solid, begin heating the sample at a slow, controlled rate (e.g., 1-2 °C per minute).

-

Record the temperature at which the first signs of melting are observed (the point at which the solid begins to turn to liquid).

-

Record the temperature at which the entire sample has completely melted. This range represents the melting point of the substance.[4]

Determination of Boiling Point

The boiling point is determined at a specific atmospheric pressure. For substances sensitive to high temperatures, vacuum distillation is employed to determine the boiling point at a reduced pressure.

Apparatus:

-

Thiele tube or a micro boiling point apparatus

-

Small test tube

-

Capillary tube, sealed at one end

-

Thermometer

-

Heating mantle or oil bath

Procedure:

-

Place a small amount (a few milliliters) of this compound into a small test tube.

-

Invert a capillary tube (sealed end up) and place it inside the test tube containing the sample.

-

Attach the test tube to a thermometer.

-

Immerse the assembly in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil or silicone oil).[5]

-

Gently heat the side arm of the Thiele tube.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Continue heating until a steady and rapid stream of bubbles is observed.

-

Turn off the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the bubbling stops and the liquid begins to be drawn into the capillary tube.

-

Record the atmospheric pressure at the time of the measurement.

Determination of Density

The density of a liquid can be determined using a pycnometer or a density bottle.[6][7][8]

Apparatus:

-

Pycnometer (density bottle) of a known volume

-

Analytical balance

-

Thermometer

-

Water bath

Procedure:

-

Clean and dry the pycnometer thoroughly and record its empty mass (m₁).

-

Fill the pycnometer with distilled water and place it in a water bath at a constant temperature (e.g., 25 °C) until it reaches thermal equilibrium.

-

Ensure the pycnometer is completely full, with no air bubbles, and dry the outside.

-

Weigh the pycnometer filled with water (m₂).

-

Empty and dry the pycnometer again.

-

Fill the pycnometer with this compound and bring it to the same constant temperature in the water bath.

-

Dry the outside and weigh the pycnometer filled with the sample (m₃).

-

The density (ρ) of the sample is calculated using the following formula: ρ_sample = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water where ρ_water is the known density of water at the measurement temperature.

Measurement of Refractive Index

The refractive index is a measure of how much the path of light is bent, or refracted, when entering a material. It is a characteristic property of a substance and is temperature-dependent.

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath

-

Dropper or pipette

Procedure:

-

Calibrate the Abbe refractometer using a standard liquid with a known refractive index.

-

Ensure the prism of the refractometer is clean and dry.

-

Using a dropper, place a few drops of this compound onto the lower prism.

-

Close the prisms and allow the sample to spread evenly.

-

Circulate water from the constant temperature bath through the refractometer to maintain a constant temperature (e.g., 20 °C).

-

Look through the eyepiece and adjust the control knob until the dividing line between the light and dark fields is sharp and centered in the crosshairs.

-

Read the refractive index value from the scale.

Determination of Solubility

A qualitative and semi-quantitative determination of solubility in various solvents can be performed through systematic testing.

Apparatus:

-

Test tubes with stoppers

-

Graduated pipettes or burettes

-

Vortex mixer

-

Analytical balance

Procedure:

-

Weigh a small, precise amount of this compound (e.g., 10 mg) and place it into a test tube.

-

Add a small, measured volume of the chosen solvent (e.g., 0.1 mL) to the test tube.

-

Stopper the test tube and vortex for a set period (e.g., 1-2 minutes).

-

Visually inspect the solution for any undissolved solute.

-

If the solute has completely dissolved, it is considered soluble at that concentration.

-

If the solute has not completely dissolved, incrementally add more of the solvent in measured volumes, vortexing after each addition, until the solute fully dissolves.[9]

-

Record the total volume of solvent required to dissolve the initial mass of the solute. This provides a semi-quantitative measure of solubility.

-

Repeat this procedure with a range of common laboratory solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, toluene, hexane) to create a solubility profile.[10]

Experimental Workflow

The logical progression for determining the physical properties of this compound is illustrated in the workflow diagram below. This diagram outlines the sequence of experimental procedures to characterize the compound.

Caption: Workflow for the Determination of Physical Properties.

References

- 1. This compound | 13679-72-6 [chemicalbook.com]

- 2. This compound 98 13679-72-6 [sigmaaldrich.com]

- 3. 13679-72-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. SSERC | Melting point determination [sserc.org.uk]

- 5. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 6. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 7. mt.com [mt.com]

- 8. batman.edu.tr [batman.edu.tr]

- 9. researchgate.net [researchgate.net]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

Spectroscopic Profile of 2-Acetyl-3-methylthiophene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 2-acetyl-3-methylthiophene (CAS No. 13679-72-6), a heterocyclic ketone of interest in chemical synthesis and drug discovery. The following sections present available data from Mass Spectrometry (MS) and Infrared (IR) spectroscopy, along with standardized experimental protocols for acquiring such data. Please note that at the time of this publication, experimental ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data for this specific compound were not available in the public domain and hence are not included.

Spectroscopic Data

The quantitative spectroscopic data for this compound are summarized in the tables below.

Mass Spectrometry (MS)

The mass spectrum of this compound was obtained via electron ionization (EI). The key fragments and their relative intensities are presented in Table 1. The fragmentation pattern is consistent with the molecular structure, showing a prominent molecular ion peak and characteristic losses of acetyl and methyl groups.

Table 1: Mass Spectrometry Data for this compound

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Proposed Fragment |

| 140 | 42.5 | [M]⁺ (Molecular Ion) |

| 125 | 100.0 | [M - CH₃]⁺ |

| 97 | 11.2 | [M - COCH₃]⁺ |

| 83 | Not available | [C₄H₃S]⁺ |

| 43 | 14.4 | [CH₃CO]⁺ |

Data sourced from the NIST WebBook.[1]

Infrared (IR) Spectroscopy

The infrared spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups. The principal peaks are summarized in Table 2.

Table 2: Infrared Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 | Weak | C-H stretch (aromatic) |

| ~2950 | Weak | C-H stretch (aliphatic) |

| ~1660 | Strong | C=O stretch (ketone) |

| ~1520, ~1410 | Medium | C=C stretch (thiophene ring) |

| ~1270 | Medium | C-C stretch |

| ~850 | Strong | C-H out-of-plane bend (aromatic) |

Peak positions are estimated from the gas-phase IR spectrum available on the NIST WebBook.[2]

Experimental Protocols

The following sections detail standardized methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific data for this compound is not provided, the following is a general protocol for obtaining ¹H and ¹³C NMR spectra of a liquid sample.

1. Sample Preparation:

-

Accurately weigh 5-20 mg of the liquid sample, this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆, DMSO-d₆) in a clean, dry vial. The choice of solvent should be based on the sample's solubility and the desired spectral window.

-

To ensure homogeneity, gently vortex or sonicate the mixture until the sample is fully dissolved.

-

Using a Pasteur pipette with a cotton or glass wool plug, filter the solution directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

The final volume of the solution in the NMR tube should be approximately 4-5 cm in height.

-

Cap the NMR tube securely to prevent solvent evaporation.

2. Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner turbine.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to optimize its homogeneity and achieve sharp spectral lines.

-

Tune and match the probe to the appropriate nucleus (¹H or ¹³C).

-

Set the acquisition parameters, including the number of scans, spectral width, and relaxation delay. For ¹³C NMR, a larger number of scans and a longer relaxation delay are typically required due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.

-

Acquire the spectrum.

3. Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the resulting spectrum to obtain a pure absorption lineshape.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

-

Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

Infrared (IR) Spectroscopy

The following protocol describes the acquisition of an IR spectrum for a neat liquid sample using the thin-film method with salt plates.

1. Sample Preparation:

-

Ensure the salt plates (e.g., NaCl or KBr) are clean and dry. If necessary, clean them with a small amount of a volatile solvent like acetone and dry them thoroughly.

-

Place one to two drops of the liquid sample, this compound, onto the center of one salt plate.

-

Carefully place the second salt plate on top of the first, spreading the liquid into a thin, uniform film between the plates.

2. Data Acquisition:

-

Place the "sandwich" of salt plates into the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment to subtract atmospheric and instrumental interferences.

-

Acquire the spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

3. Data Processing and Analysis:

-

The resulting spectrum will be a plot of percent transmittance or absorbance versus wavenumber (cm⁻¹).

-

Identify and label the major absorption bands.

-

Correlate the observed absorption bands with specific functional groups and vibrational modes within the molecule.

Mass Spectrometry (MS)

The following is a general protocol for obtaining an electron ionization (EI) mass spectrum of a liquid sample.

1. Sample Preparation:

-

Prepare a dilute solution of the sample, this compound, in a volatile organic solvent (e.g., methanol, acetonitrile, or dichloromethane). A typical concentration is in the range of 10-100 µg/mL.

-

Ensure the sample is free of any non-volatile salts or buffers, as these can interfere with the ionization process and contaminate the instrument.

2. Data Acquisition:

-

Introduce the sample into the mass spectrometer. For a volatile liquid, this can be done via direct infusion or through a gas chromatography (GC) inlet.

-

In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), leading to the formation of a molecular ion and various fragment ions.

-

The positively charged ions are accelerated into the mass analyzer.

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

The detector records the abundance of each ion.

3. Data Analysis:

-

The resulting mass spectrum is a plot of relative ion abundance versus m/z.

-

Identify the molecular ion peak (the peak with the highest m/z that corresponds to the intact molecule).

-

Analyze the fragmentation pattern by identifying the mass differences between the molecular ion and the major fragment peaks.

-

Propose structures for the observed fragment ions to aid in the structural elucidation of the parent molecule.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Caption: General workflow for spectroscopic analysis.

References

An In-Depth Technical Guide to 1-(3-methylthiophen-2-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 1-(3-methylthiophen-2-yl)ethanone, a key thiophene derivative. This document is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis, medicinal chemistry, and drug discovery.

Chemical Identity and Properties

IUPAC Name: 1-(3-methylthiophen-2-yl)ethanone

This compound is also known by other names such as 2-Acetyl-3-methylthiophene.[1] The structural representation and key chemical data are summarized below.

Table 1: Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₇H₈OS | [1] |

| Molecular Weight | 140.203 g/mol | [1] |

| CAS Number | 13679-72-6 | [1] |

| Boiling Point | 98-99 °C (at 14 mmHg) | |

| Density | 1.124 g/mL (at 25 °C) | |

| Appearance | Not specified | |

| Melting Point | Not available | |

| Solubility | Not specified |

Spectroscopic Data

The structural elucidation of 1-(3-methylthiophen-2-yl)ethanone is confirmed through various spectroscopic techniques. The expected spectral data are summarized below.

Table 2: Spectroscopic Data

| Technique | Data |

| ¹H NMR | Expected signals for a methyl group on the thiophene ring, two aromatic protons on the thiophene ring, and a methyl group of the acetyl moiety. |

| ¹³C NMR | Expected signals corresponding to the carbon atoms of the thiophene ring, the methyl substituent, the carbonyl group, and the acetyl methyl group. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns of acetylthiophenes. |

Synthesis of 1-(3-methylthiophen-2-yl)ethanone

The primary method for the synthesis of 1-(3-methylthiophen-2-yl)ethanone is the Friedel-Crafts acylation of 3-methylthiophene. This electrophilic aromatic substitution reaction introduces an acetyl group onto the thiophene ring, predominantly at the 2-position due to the directing effect of the methyl group.

Experimental Protocol: Friedel-Crafts Acylation of 3-Methylthiophene

This protocol outlines a general procedure for the synthesis of 1-(3-methylthiophen-2-yl)ethanone.

Materials:

-

3-Methylthiophene

-

Acetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (CH₂Cl₂)

-

Hydrochloric acid (HCl), concentrated

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ice

Procedure:

-

In a round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, suspend anhydrous aluminum chloride in dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the suspension in an ice bath to 0 °C.

-

Slowly add acetyl chloride to the cooled suspension with continuous stirring.

-

To this mixture, add a solution of 3-methylthiophene in dichloromethane dropwise, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional period (the reaction progress can be monitored by Thin Layer Chromatography).

-

Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.

-

Separate the organic layer using a separatory funnel.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Figure 1: Synthesis Workflow

Caption: A generalized workflow for the synthesis of 1-(3-methylthiophen-2-yl)ethanone.

Chemical Reactivity and Potential Biological Significance

The chemical reactivity of 1-(3-methylthiophen-2-yl)ethanone is primarily centered around the acetyl group and the thiophene ring. The ketone functionality allows for a variety of reactions such as reductions, oxidations, and condensation reactions to form more complex molecules like chalcones and Schiff bases. The thiophene ring can undergo further electrophilic substitution, although the acetyl group is deactivating.

Thiophene derivatives are known to exhibit a wide range of biological activities, and compounds containing the acetylthiophene scaffold have been investigated for their potential as antimicrobial, anti-inflammatory, and anticancer agents.[2] The biological activity of thiophene-containing drugs is sometimes linked to their metabolism, which can involve the formation of reactive metabolites through oxidation of the thiophene ring.

While specific biological data for 1-(3-methylthiophen-2-yl)ethanone is not extensively documented in publicly available literature, its structural similarity to other biologically active thiophenes suggests it could be a valuable scaffold for the development of novel therapeutic agents. The modulation of various signaling pathways by thiophene-containing compounds has been reported, often involving kinase inhibition or interaction with other key cellular targets. Further research is warranted to explore the specific biological activities and mechanisms of action of 1-(3-methylthiophen-2-yl)ethanone and its derivatives.

Figure 2: Potential Biological Evaluation Workflow

Caption: A conceptual workflow for the biological evaluation of 1-(3-methylthiophen-2-yl)ethanone.

Conclusion

1-(3-methylthiophen-2-yl)ethanone is a valuable heterocyclic ketone with well-defined chemical properties and established synthetic routes. Its structural features make it an attractive starting material for the synthesis of a diverse range of derivatives. While its specific biological profile remains to be fully elucidated, the known therapeutic potential of related thiophene compounds suggests that 1-(3-methylthiophen-2-yl)ethanone and its analogs are promising candidates for future drug discovery and development efforts. This technical guide provides a foundational understanding for researchers and scientists to build upon in their exploration of this versatile molecule.

References

An In-depth Technical Guide to 2-Acetyl-3-methylthiophene: Discovery, Synthesis, and Chemical Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Acetyl-3-methylthiophene, a key heterocyclic ketone with applications in flavor chemistry and as an intermediate in organic synthesis. This document details its chemical and physical properties, provides a historical context for its discovery within the broader field of thiophene chemistry, and presents detailed experimental protocols for its synthesis. Spectroscopic data for its characterization are also included. The guide is intended to be a valuable resource for researchers, scientists, and professionals in drug development and other chemical industries.

Introduction

This compound, with the IUPAC name 1-(3-methylthiophen-2-yl)ethanone, is an aromatic ketone belonging to the thiophene class of heterocyclic compounds.[1] Thiophenes are five-membered aromatic rings containing a sulfur atom, and their derivatives are of significant interest due to their wide range of biological activities and applications as building blocks in medicinal chemistry and material science. This compound serves as a valuable intermediate for the synthesis of more complex molecules and is also recognized for its distinct organoleptic properties, described as almond, floral, and nutty.[1]

Discovery and History

The specific discovery of this compound is not well-documented in easily accessible historical records. However, its history is intrinsically linked to the discovery of thiophene and the development of electrophilic aromatic substitution reactions, particularly the Friedel-Crafts acylation.

Thiophene was first identified in 1882 by Victor Meyer as an impurity in benzene derived from coal tar. The development of the Friedel-Crafts reaction by Charles Friedel and James Crafts in 1877 provided a powerful method for introducing acyl groups onto aromatic rings. This reaction soon became a cornerstone of organic synthesis and was extensively applied to newly discovered aromatic systems, including thiophene.

The synthesis of acetylthiophenes, such as the parent compound 2-acetylthiophene, was an early application of the Friedel-Crafts acylation to this new class of heterocycles. Given that 3-methylthiophene was also a known compound, the synthesis of this compound would have been a logical extension of this work, likely first accomplished in the early to mid-20th century by applying the established principles of Friedel-Crafts acylation to 3-methylthiophene.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₈OS | [2][3] |

| Molecular Weight | 140.20 g/mol | [2][3] |

| CAS Number | 13679-72-6 | [2][3] |

| Appearance | Colorless to pale yellow liquid | [4] |

| Boiling Point | 98-99 °C at 14 mmHg | [3] |

| Density | 1.124 g/mL at 25 °C | [3] |

| Refractive Index (n20/D) | 1.562 | [3] |

| Flash Point | 93 °C (closed cup) | [3] |

Synthesis

The most common and direct method for the synthesis of this compound is the Friedel-Crafts acylation of 3-methylthiophene. This electrophilic aromatic substitution reaction introduces an acetyl group onto the thiophene ring, primarily at the C2 position due to the directing effect of the sulfur atom and the activating effect of the methyl group.

Reaction Mechanism: Friedel-Crafts Acylation

The synthesis proceeds via a well-established electrophilic aromatic substitution mechanism.

Caption: Friedel-Crafts acylation of 3-methylthiophene.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure for the Friedel-Crafts acylation of 3-methylthiophene.

Materials:

-

3-Methylthiophene

-

Acetyl chloride (or acetic anhydride)

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (CH₂Cl₂) (anhydrous)

-

Ice

-

Concentrated hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add acetyl chloride (1.1 equivalents) dissolved in anhydrous dichloromethane to the stirred suspension via the dropping funnel.

-

After the addition of acetyl chloride is complete, add 3-methylthiophene (1.0 equivalent) dissolved in anhydrous dichloromethane dropwise, maintaining the temperature below 5 °C.

-

Once the addition of 3-methylthiophene is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation to yield this compound as a colorless to pale yellow liquid.

Caption: Experimental workflow for the synthesis.

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

Mass Spectrometry

The electron ionization mass spectrum of this compound shows a molecular ion peak (M⁺) at m/z = 140, corresponding to its molecular weight.[2]

Infrared Spectroscopy

The infrared spectrum exhibits characteristic absorption bands for the functional groups present in the molecule. A strong absorption band is expected in the region of 1660-1690 cm⁻¹ corresponding to the C=O stretching of the aryl ketone. C-H stretching vibrations of the thiophene ring and the methyl groups are observed around 2900-3100 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum is expected to show a singlet for the acetyl protons (CH₃-C=O) around δ 2.5 ppm. The methyl group on the thiophene ring (CH₃-C3) would likely appear as a singlet around δ 2.3-2.5 ppm. The two protons on the thiophene ring would appear as doublets in the aromatic region (δ 6.5-8.0 ppm).

-

¹³C NMR: The carbonyl carbon is expected to have a chemical shift in the range of δ 190-200 ppm. The carbons of the thiophene ring would appear in the aromatic region (δ 120-150 ppm), and the methyl carbons would be found in the aliphatic region (δ 15-30 ppm).

Applications in Research and Development

This compound is a versatile building block in organic synthesis. Its ketone functionality allows for a wide range of subsequent chemical transformations, including:

-

Condensation reactions: To form chalcones and other α,β-unsaturated ketones.

-

Reduction: To the corresponding alcohol or complete reduction of the carbonyl group.

-

Oxidation: Such as in the haloform reaction to produce 3-methylthiophene-2-carboxylic acid.

-

Heterocycle synthesis: The acetyl group can be a starting point for the construction of fused heterocyclic systems.

These transformations make this compound a valuable precursor for the synthesis of novel compounds with potential applications in pharmaceuticals, agrochemicals, and materials science.

Conclusion

This compound, a derivative of the historically significant thiophene ring system, is a valuable chemical entity. While the specific details of its initial discovery are not prominently documented, its synthesis is readily achieved through the well-established Friedel-Crafts acylation. Its chemical properties and reactivity make it a useful intermediate for further synthetic endeavors. This guide provides a foundational understanding of this compound for researchers and professionals engaged in chemical synthesis and drug development.

References

Commercial Sourcing and Synthetic Guide for 2-Acetyl-3-methylthiophene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability and synthetic pathways for 2-Acetyl-3-methylthiophene, a key building block in medicinal chemistry and materials science. This document is intended to assist researchers, chemists, and procurement specialists in sourcing this compound and understanding its synthesis for research and development purposes.

Commercial Suppliers

This compound (CAS No. 13679-72-6) is readily available from a variety of commercial chemical suppliers. The following table summarizes key information from prominent vendors to facilitate direct comparison. Purity levels are typically around 98%, with variations in available quantities and pricing.

| Supplier | Product Name | CAS Number | Purity | Available Quantities |

| Sigma-Aldrich | This compound, 98% | 13679-72-6 | 98% | 5 g, and other sizes available. |

| Georganics | This compound | 13679-72-6 | High Purity | Milligrams to multi-kilogram batches.[1] |

| Santa Cruz Biotechnology | This compound | 13679-72-6 | N/A | Inquire for details.[2] |

| ECHO CHEMICAL CO., LTD. | This compound | 13679-72-6 | N/A | 100 mg.[3] |

| BOC Sciences | 2-acetyl-3-methyl thiophene | 13679-72-6 | 95.00 to 100.00 % | Inquire for details.[4] |

| Loba Chemie | 2-ACETYL THIOPHENE For Synthesis | 88-15-3 | 98% | 100 ml, 500 ml, 2500 ml.[5] |

| CDH Fine Chemical | 2-Acetyl Thiophene for Synthesis | 88-15-3 | 98.0% | 100 ml, 500 ml.[6] |

| Navone Specialties (OPC) Pvt. Ltd. | 2-Acetyl Thiophene | 88-15-3 | N/A | Inquire for details.[7] |

Note: While some suppliers list the related compound 2-Acetylthiophene (CAS No. 88-15-3), it is crucial to verify the exact isomer required for your application.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₇H₈OS[2] |

| Molecular Weight | 140.20 g/mol [2] |

| Boiling Point | 98-99 °C/14 mmHg (lit.) |

| Density | 1.124 g/mL at 25 °C (lit.) |

| Refractive Index | n20/D 1.562 (lit.) |

| Flash Point | 93 °C (closed cup) |

Experimental Protocols: Synthesis of Thiophene Derivatives

While specific experimental protocols for the direct application of this compound are proprietary and application-dependent, a general synthetic route for related 5-aryl-2-acetylthiophenes can be informative for researchers interested in derivatization. The following is a generalized procedure based on published literature for the synthesis of thiophene derivatives, which often utilize acetylated thiophenes as starting materials.[8]

General Synthesis of 5-Aryl-2-Acetylthiophene Derivatives:

-

Preparation of β-Aryl-β-chloroacrolein:

-

At 0 °C, slowly add 1.5 equivalents of phosphorus oxychloride (POCl₃) to 1.5 equivalents of dimethylformamide (DMF) and stir for 10 minutes to form the Vilsmeier reagent.

-

Add a solution of the desired acetophenone (0.7 g) in DMF dropwise to the Vilsmeier reagent.

-

Heat the reaction mixture to 60 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the solution to room temperature and pour it into a 10% aqueous sodium acetate solution (pH ≈ 4).

-

-

Cyclization to form the Thiophene Ring:

-

To a solution of 1 equivalent of sodium sulfide nonahydrate (Na₂S·9H₂O) in DMF, add the previously prepared β-aryl-β-chloroacrolein.

-

Stir the mixture at 60 °C, monitoring by TLC.

-

After the reaction is complete, rapidly add 1 equivalent of chloroacetone and continue stirring at 60 °C for 6 hours.

-

Add 1 equivalent of potassium carbonate (K₂CO₃) dissolved in a small amount of water to the reaction.

-

Stir for 30 minutes at 60 °C, then cool to room temperature and pour into water.

-

Filter the resulting solid, wash with water, and recrystallize from ethanol to obtain the 5-aryl-2-acetylthiophene derivative.

-

Applications in Drug Discovery

Thiophene-containing compounds are of significant interest in drug discovery. 2-Acetylthiophene derivatives, in particular, serve as crucial intermediates for the synthesis of various biologically active molecules. Research has shown their utility in developing:

-

Anticancer Agents: Chalcone derivatives of 2,5-dichloro-3-acetylthiophene have been synthesized and evaluated for their in vitro antifungal, antitubercular, and cytotoxic activities against prostate cancer cell lines.[9]

-

Selective Cytostatic Agents: 2-Aminothiophene-3-carboxylic acid ester derivatives have demonstrated unusual cytostatic selectivity for certain cancer cell lines, including T-cell lymphoma, prostate cancer, kidney carcinoma, and hepatoma.[10]

-

RORγt Modulators: Derivatives of 4,5,6,7-tetrahydro-benzothiophene have been identified as potent modulators of the Retinoic Acid Receptor-related Orphan Receptor γt (RORγt), a potential target for inflammatory and autoimmune diseases.[11]

Workflow for Sourcing and Synthesis

The following diagram illustrates a typical workflow for a research organization to source this compound or to synthesize a related derivative.

Caption: Sourcing and Synthesis Workflow.

Synthetic Pathway Overview

This diagram illustrates the general chemical transformations involved in the synthesis of 5-aryl-2-acetylthiophene derivatives, highlighting the role of acetylated thiophenes as key intermediates.

Caption: Generalized Synthetic Pathway.

References

- 1. This compound - High purity | EN [georganics.sk]

- 2. scbt.com [scbt.com]

- 3. This compound-ECHO CHEMICAL CO., LTD. [echochemical.com]

- 4. 2-acetyl-3-methyl thiophene, 13679-72-6 [perflavory.com]

- 5. 88-15-3 CAS | 2-ACETYLTHIOPHENE | Phenols & Derivatives | Article No. 00575 [lobachemie.com]

- 6. CAS-88-15-3, 2-Acetyl Thiophene for Synthesis Manufacturers, Suppliers & Exporters in India | 002394 [cdhfinechemical.com]

- 7. 2-acetyl Thiophene Manufacturer Exporter Supplier from Navi Mumbai India [navoneindia.in]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. 2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Friedel-Crafts Acylation of 3-Methylthiophene

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the introduction of an acyl group onto an aromatic ring. This reaction is of paramount importance in the pharmaceutical and fine chemical industries for the synthesis of key intermediates. 3-Methylthiophene is a common heterocyclic starting material, and its acylation provides access to a range of valuable substituted thiophenes. The regioselectivity of this reaction is a critical aspect, as the position of the incoming acyl group significantly influences the properties and subsequent reactivity of the product. These application notes provide a detailed overview of the Friedel-Crafts acylation of 3-methylthiophene, including reaction conditions, catalyst selection, product distribution, and detailed experimental protocols.

Regioselectivity

The Friedel-Crafts acylation of 3-methylthiophene predominantly yields a mixture of two isomeric products: 2-acyl-3-methylthiophene and 5-acyl-3-methylthiophene. The substitution occurs preferentially at the positions adjacent to the sulfur atom (the α-positions), which are the most nucleophilic carbons in the thiophene ring. The electron-donating methyl group at the 3-position further activates the ring towards electrophilic attack.

The ratio of these isomers is influenced by the reaction conditions, particularly the choice of acylating agent and catalyst. Generally, the formation of the 2-acyl isomer is favored due to the steric hindrance posed by the methyl group at the 3-position, which slightly disfavors attack at the adjacent 2-position but more significantly hinders attack at the 4-position. The 5-position is electronically activated and sterically accessible, making it a competitive site for acylation.

Data Presentation

The following tables summarize the quantitative data for the Friedel-Crafts acylation of 3-methylthiophene under different catalytic conditions.

Table 1: Acetylation of 3-Methylthiophene with Acetic Anhydride and Phosphoric Acid

| Entry | Acylating Agent | Catalyst | Solvent | Temperature (°C) | Time (h) | Product Ratio (2-acyl : 5-acyl) | Total Yield (%) | Reference |

| 1 | Acetic Anhydride | 85% Phosphoric Acid | None | 90-100 | 2 | ~9:1 | 75-85 | [1] |

Table 2: Acylation of 3-Methylthiophene with Acyl Chlorides and Lewis Acids

| Entry | Acylating Agent | Lewis Acid | Solvent | Temperature (°C) | Time (h) | Product Ratio (2-acyl : 5-acyl) | Total Yield (%) | Reference |

| 1 | Acetyl Chloride | AlCl₃ | Carbon Disulfide | 0 - RT | 1-2 | Predominantly 2-acyl | Moderate to Good | General Knowledge |

| 2 | Benzoyl Chloride | AlCl₃ | Chloroform | 57-100 | 0.2-1 | Predominantly 2-aroyl | 46-65 | [2] |

Experimental Protocols

Protocol 1: Acetylation of 3-Methylthiophene using Acetic Anhydride and Phosphoric Acid

This method offers a milder and more environmentally friendly alternative to traditional Lewis acid catalysis.

Materials:

-

3-Methylthiophene

-

Acetic Anhydride

-

85% Phosphoric Acid

-

Sodium Bicarbonate solution (5%)

-

Brine

-

Anhydrous Magnesium Sulfate

-

Dichloromethane (or other suitable organic solvent)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-methylthiophene (1.0 eq) and acetic anhydride (2.0 eq).

-

With gentle stirring, slowly add 85% phosphoric acid (catalytic amount, typically 10-20 mol%).

-

Heat the reaction mixture to 90-100 °C and maintain this temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully pour the reaction mixture into a beaker containing ice water.

-

Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash sequentially with 5% sodium bicarbonate solution (2 x 50 mL), water (1 x 50 mL), and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel to separate the isomers.

Protocol 2: Acylation of 3-Methylthiophene using Acetyl Chloride and Aluminum Chloride

This is the classic Friedel-Crafts acylation method, which is highly effective but requires stringent anhydrous conditions.

Materials:

-

3-Methylthiophene

-

Acetyl Chloride

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Anhydrous Carbon Disulfide (or other inert solvent like dichloromethane)

-

Ice-water bath

-

Concentrated Hydrochloric Acid

-

Sodium Bicarbonate solution (5%)

-

Brine

-

Anhydrous Magnesium Sulfate

-

Round-bottom flask with a dropping funnel and a gas outlet

-

Magnetic stirrer

Procedure:

-

Set up a flame-dried round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap.

-

Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous carbon disulfide to the flask, followed by anhydrous aluminum chloride (1.1 eq).

-

Cool the suspension to 0 °C in an ice-water bath.

-

Slowly add acetyl chloride (1.0 eq) dropwise from the dropping funnel to the stirred suspension.

-

After the addition is complete, add 3-methylthiophene (1.0 eq) dropwise, maintaining the temperature at 0 °C.

-

Once the addition of 3-methylthiophene is complete, allow the reaction mixture to stir at room temperature for 1-2 hours, or until the reaction is complete as monitored by TLC.

-

Carefully quench the reaction by pouring the mixture onto crushed ice containing a small amount of concentrated hydrochloric acid.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with carbon disulfide or dichloromethane (2 x 30 mL).

-

Combine the organic layers and wash with 5% sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

-

Purify the crude product by vacuum distillation or column chromatography to isolate the acylated isomers.

Mandatory Visualization

Reaction Mechanism of Friedel-Crafts Acylation of 3-Methylthiophene

The following diagram illustrates the electrophilic aromatic substitution mechanism for the acylation of 3-methylthiophene, showing the formation of the acylium ion and the resonance-stabilized intermediates for attack at the 2- and 5-positions.

Caption: Mechanism of Friedel-Crafts acylation on 3-methylthiophene.

Experimental Workflow

The following diagram outlines the general experimental workflow for the Friedel-Crafts acylation of 3-methylthiophene.

Caption: General workflow for Friedel-Crafts acylation.

References

Application Notes and Protocols: Grignard Reaction with 2-Acetyl-3-methylthiophene

For Researchers, Scientists, and Drug Development Professionals